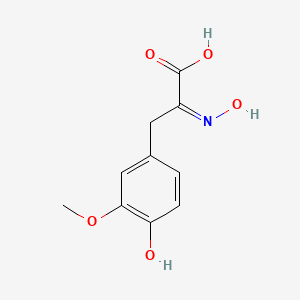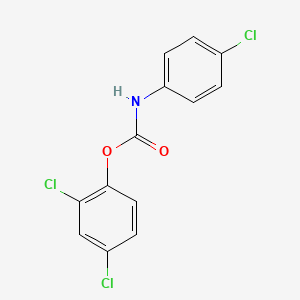
2,4-Dichlorophenyl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chlorophenyl groups attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl (4-chlorophenyl)carbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenyl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include substituted phenyl carbamates where the chlorine atoms are replaced by other functional groups.
Hydrolysis: Products include 2,4-dichloroaniline and 4-chlorophenol.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyl (4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate linkages are desired for their stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenyl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect. The pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenyl (3-chlorophenyl)carbamate
- 2,4-Dichlorophenyl (4-ethoxycarbonylphenyl)carbamate
- 4-Chlorophenyl (2,4-dichlorophenyl)carbamate
Uniqueness
2,4-Dichlorophenyl (4-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s solubility, stability, and overall biological activity, making it distinct from other carbamate derivatives.
Propiedades
Número CAS |
6333-31-9 |
|---|---|
Fórmula molecular |
C13H8Cl3NO2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-1-4-10(5-2-8)17-13(18)19-12-6-3-9(15)7-11(12)16/h1-7H,(H,17,18) |
Clave InChI |
DTIASAQJSQUYBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
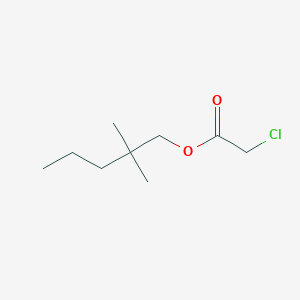
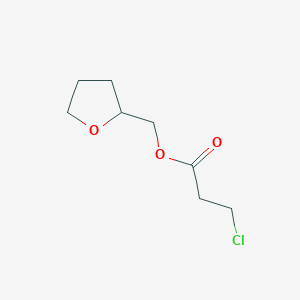

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
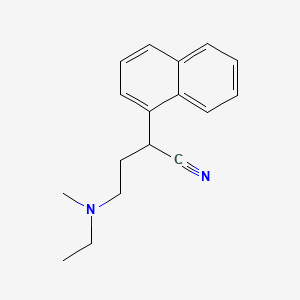
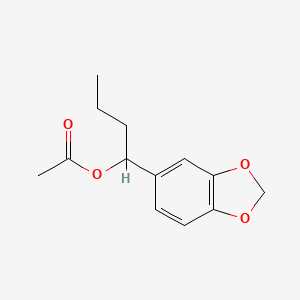
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
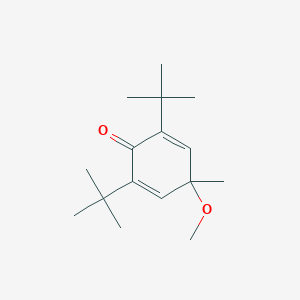
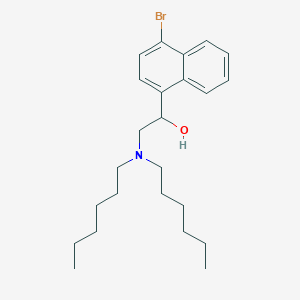
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
